molecular formula C22H32O4 B12744452 2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate

2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate

Cat. No.: B12744452
M. Wt: 360.5 g/mol
InChI Key: GULVUHANCCJWSS-QGZVFWFLSA-N
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Description

2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C20H26O4. It is a type of ester derived from phthalic acid, where the two ester groups are substituted with cyclohexyl and 2-ethylhexyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with cyclohexanol and 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent product quality and higher efficiency compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Employed in the production of flexible PVC, coatings, and adhesives due to its plasticizing properties.

Mechanism of Action

The mechanism of action of 2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate primarily involves its interaction with polymer chains in plastics. The ester groups interact with the polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexyl phthalate: Similar in structure but with two cyclohexyl groups instead of one cyclohexyl and one 2-ethylhexyl group.

    Diethylhexyl phthalate: Contains two 2-ethylhexyl groups instead of one cyclohexyl and one 2-ethylhexyl group.

Uniqueness

2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate is unique due to its mixed ester groups, which provide a balance of properties from both cyclohexyl and 2-ethylhexyl groups. This combination results in a compound with distinct plasticizing properties, making it suitable for specific industrial applications where flexibility and durability are required.

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H32O4/c1-3-5-11-17(4-2)16-25-21(23)19-14-9-10-15-20(19)22(24)26-18-12-7-6-8-13-18/h9-10,14-15,17-18H,3-8,11-13,16H2,1-2H3/t17-/m1/s1

InChI Key

GULVUHANCCJWSS-QGZVFWFLSA-N

Isomeric SMILES

CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2

Origin of Product

United States

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